N-cycloheptyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)19(25)23-17-16(15-11-7-8-12-21-15)24-27-18(17)20(26)22-14-9-5-3-4-6-10-14/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,22,26)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEICKQLSAUZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NC3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnection
- Thiazole Core : Likely constructed via cyclocondensation of a thiourea derivative with an α-haloketone or α-ketoester.
- Pyridin-2-yl Group : Introduced either during thiazole formation (e.g., via 2-aminopyridine) or through post-cyclization coupling.
- Amide Functions : Installed via sequential acylation/amidation of a 4-amino intermediate.
Synthetic Routes and Methodologies
Thiazole Core Assembly via Hantzsch-Type Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing 1,2-thiazoles. A plausible pathway involves:
Step 1: Synthesis of 4-Nitro-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic Acid Ethyl Ester
- Reactants :
- 2-Aminopyridine (pyridin-2-yl amine).
- Ethyl α-bromo-β-nitroacetoacetate (α-haloketone ester).
- Thiourea.
- Conditions : Reflux in ethanol (4–6 h).
- Mechanism : Cyclocondensation via nucleophilic attack of the thioamide on the α-haloketone, followed by elimination of HBr.
Step 2: Reduction of Nitro to Amino Group
Functionalization of the Thiazole Core
Step 3: Hydrolysis of Ethyl Ester to Carboxylic Acid
- Conditions : 2 M NaOH in aqueous ethanol (reflux, 3 h).
- Outcome : 4-Amino-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid.
Step 4: Amidation with Cycloheptylamine
- Reactants :
- Carboxylic acid from Step 3.
- Cycloheptylamine.
- Coupling Agent : EDCl/HOBt in DMF (0°C to RT, 24 h).
- Outcome : N-Cycloheptyl-4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide.
Step 5: Acylation of 4-Amino Group
Alternative Route: Gewald Reaction for Thiazole Formation
For substrates requiring electron-withdrawing groups, the Gewald reaction offers an alternative:
- Reactants :
- 2-Cyanopyridine.
- Cycloheptyl isocyanoacetate.
- Sulfur.
- Conditions : Morpholine, ethanol, 80°C, 8 h.
- Outcome : Direct formation of 5-carboxamide-thiazole derivatives.
Characterization and Analytical Data
Spectroscopic Characterization
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 386.52 g/mol | HRMS |
| logP | 3.720 | HPLC |
| Water Solubility (LogS) | -3.90 | Shake-flask |
| pKa | 9.28 (acidic) | Potentiometric |
Challenges and Optimization Opportunities
- Regioselectivity : Competing pathways during thiazole formation may yield regioisomers. Use of directing groups (e.g., nitro) enhances positional control.
- Acylation Efficiency : Steric hindrance from the cycloheptyl group necessitates optimized coupling agents (e.g., HATU over EDCl).
- Purification : Silica gel chromatography (EtOAc/hexane) resolves intermediates, while reverse-phase HPLC purifies the final compound.
Industrial-Scale Considerations
Chemical Reactions Analysis
N-cycloheptyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isothiazole ring, to form various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-cycloheptyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide. Thiazole-containing compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance:
- Study Findings : A synthesized thiazole derivative demonstrated significant activity against human glioblastoma and melanoma cell lines, suggesting that modifications to the thiazole structure can enhance anticancer properties .
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant effects. Research indicates that specific thiazole compounds can significantly reduce seizure activity in animal models, which opens avenues for developing new treatments for epilepsy.
- Case Study : A thiazole-integrated pyrrolidinone analogue showed promising anticonvulsant activity with a median effective dose (ED50) indicating its potential as a therapeutic agent .
Adenosine Affinity
The compound has been explored for its interaction with adenosine receptors, which are critical in various physiological processes and pathologies. Compounds with thiazole moieties have demonstrated micromolar affinities for adenosine receptors, suggesting their potential role in modulating adenosine signaling pathways .
Anti-inflammatory Effects
Thiazole derivatives are also being studied for their anti-inflammatory properties. The presence of specific substituents on the thiazole ring can enhance the compound's ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogue is N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide (BK09104, CAS 1251618-38-8), which substitutes cycloheptyl with cyclohexyl (). Key differences include:
*Estimated based on cycloheptyl substitution (C₇H₁₃ vs. cyclohexyl C₆H₁₁).
- Pyridine Position : The 3-(pyridin-2-yl) substitution in the target compound vs. 4-pyridinyl in analogs may influence π-π stacking or hydrogen-bonding interactions with biological targets .
Research and Commercial Relevance
- BK09104 is marketed for research (), indicating its utility as a reference compound. The target compound’s cycloheptyl variant could serve as a specialized analog for structure-activity relationship (SAR) studies.
- 4-Pyridinyl analogs () demonstrate statistically significant bioactivity (p<0.05–0.001) in unspecified assays, highlighting the importance of pyridine positioning .
Biological Activity
N-cycloheptyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. The presence of the pyridine moiety and the cycloheptyl group contributes to its pharmacological properties. The molecular formula is .
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Activity : The compound exhibits strong cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines with IC50 values indicating effective inhibition of cell proliferation .
- Inhibition of Enzymatic Activity : It acts as an inhibitor for specific enzymes related to cancer progression, such as PTP1B (protein tyrosine phosphatase 1B), which is implicated in insulin signaling and cancer cell growth .
- Antioxidant Properties : The thiazole moiety contributes to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in cells .
Biological Activity Data
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 0.06 | Enzyme inhibition |
| Anticancer | PC12 | 0.10 | Cytotoxicity |
| Antioxidant | DPPH Scavenging | - | Free radical scavenging |
| PTP1B Inhibition | NIH/3T3 | 6.37 | Enzymatic inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of similar thiazole derivatives, providing insights into their potential applications:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of thiazole compounds, including those similar to this compound, showed significant anticancer properties with varying degrees of efficacy against different cancer types .
- Molecular Docking Studies : Molecular docking experiments have indicated that the compound interacts favorably with target proteins involved in cancer pathways. These interactions were primarily through hydrophobic contacts and hydrogen bonding, enhancing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for this compound?
- Methodology :
- Step 1 : React hydrazinecarbothioamide derivatives with sodium hydroxide under controlled heating (1 hour at reflux) to form the thiazole core .
- Step 2 : Neutralize with dilute acetic acid to precipitate intermediates, followed by recrystallization using ethanol/water mixtures for purification .
- Step 3 : Confirm purity via TLC and elemental analysis. Adjust reaction pH to 8–9 to minimize side-product formation .
- Key Considerations : Solubility in organic solvents (e.g., DMF, ethyl acetate) and aqueous alkali aids in selective crystallization .
Q. Which analytical techniques are most reliable for structural confirmation?
- Methodology :
- 1H/13C NMR : Assign peaks for pyridine (δ 8.2–8.6 ppm), cycloheptyl protons (δ 1.5–2.1 ppm), and thiazole carboxamide (δ 2.3–2.7 ppm) .
- LC-MS : Verify molecular weight (e.g., m/z ~450–470 for parent ion) and detect fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools predict biological activity and guide SAR studies?
- Methodology :
- PASS Algorithm : Predict antimicrobial or kinase-inhibitory potential based on structural similarity to triazole/thiazole derivatives with known activity .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; prioritize pyridine and carboxamide moieties as binding anchors) .
- Data Interpretation : Cross-validate computational predictions with in vitro assays (e.g., IC50 values against cancer cell lines) to refine SAR models .
Q. How to resolve contradictions in bioactivity data across experimental batches?
- Methodology :
- Step 1 : Compare synthetic protocols for variations in stoichiometry, reaction time, or temperature .
- Step 2 : Analyze impurities via HPLC-MS; trace contaminants (e.g., unreacted pyridine derivatives) may antagonize biological activity .
- Step 3 : Implement ICReDD’s feedback loop: Use quantum chemical calculations to identify side-reaction pathways and optimize conditions .
Q. What strategies improve in vitro-to-in vivo translation of pharmacological effects?
- Methodology :
- Metabolic Stability : Assess microsomal half-life (human/rat liver microsomes) to prioritize derivatives with t1/2 > 30 minutes .
- Permeability : Use Caco-2 cell monolayers to predict oral bioavailability; modify cycloheptyl or pyridine groups to enhance LogP (target 2–3) .
- Toxicity Screening : Perform zebrafish embryo assays (LC50 > 100 µM) to eliminate candidates with off-target effects .
Q. How to design experiments for reaction mechanism elucidation?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ FTIR to detect intermediates (e.g., thiourea or carbodiimide species) .
- Isotopic Labeling : Use 15N-labeled amines to trace cyclization steps in thiazole formation .
- DFT Calculations : Map energy barriers for key transitions (e.g., ring closure) using Gaussian 16 with B3LYP/6-31G(d) basis set .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
